molecular formula C18H10F4O4 B2742834 4-[2,3,5,6-Tetrafluoro-4-(4-hydroxyphenoxy)phenoxy]phenol CAS No. 94197-17-8

4-[2,3,5,6-Tetrafluoro-4-(4-hydroxyphenoxy)phenoxy]phenol

Cat. No.: B2742834
CAS No.: 94197-17-8
M. Wt: 366.268
InChI Key: LBYKVBRDNGOQMN-UHFFFAOYSA-N
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Description

4-[2,3,5,6-Tetrafluoro-4-(4-hydroxyphenoxy)phenoxy]phenol is a phenoxyphenol compound known for its unique chemical structure and properties.

Preparation Methods

The synthesis of 4-[2,3,5,6-Tetrafluoro-4-(4-hydroxyphenoxy)phenoxy]phenol typically involves the reaction of 2,3,5,6-tetrafluorophenol with 4-hydroxyphenol under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-[2,3,5,6-Tetrafluoro-4-(4-hydroxyphenoxy)phenoxy]phenol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-[2,3,5,6-Tetrafluoro-4-(4-hydroxyphenoxy)phenoxy]phenol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to synergize with C2-ceramide, leading to increased cell death in certain cancer cell lines. This effect is mediated through the induction of apoptosis and pyknosis, highlighting its potential as an anti-cancer agent .

Comparison with Similar Compounds

4-[2,3,5,6-Tetrafluoro-4-(4-hydroxyphenoxy)phenoxy]phenol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual phenoxy structure, which imparts distinct chemical and biological properties compared to its simpler counterparts.

Biological Activity

4-[2,3,5,6-Tetrafluoro-4-(4-hydroxyphenoxy)phenoxy]phenol is a phenoxyphenol compound characterized by its unique chemical structure, which includes multiple fluorine atoms and a hydroxyphenoxy group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in cancer treatment.

  • IUPAC Name : this compound
  • Molecular Formula : C18H10F4O4
  • CAS Number : 94197-17-8
  • Molecular Weight : 362.26 g/mol

Synthesis

The synthesis of this compound typically involves the reaction between 2,3,5,6-tetrafluorophenol and 4-hydroxyphenol in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The reaction conditions are optimized to ensure high yield and purity of the final product.

The biological activity of this compound has been linked to its ability to induce apoptosis in cancer cells. Research indicates that this compound works synergistically with C2-ceramide to enhance cell death in various cancer cell lines, including HA22T hepatocellular carcinoma cells. This mechanism is thought to involve the generation of reactive oxygen species (ROS), leading to cellular stress and subsequent apoptosis .

Case Studies and Research Findings

  • Synergistic Effects with Ceramide :
    • A study demonstrated that the combination of this phenoxyphenol compound with C2-ceramide resulted in significant cell death in HA22T HCC cell lines. The induction of apoptosis was confirmed through assays measuring cell viability and morphological changes indicative of programmed cell death.
  • Antioxidant Activity :
    • Preliminary investigations into the antioxidant properties of the compound revealed potential protective effects against oxidative stress. The DPPH radical scavenging assay indicated that it could effectively neutralize free radicals, suggesting a role in reducing oxidative damage within cells .
  • Potential Therapeutic Applications :
    • The compound has been evaluated for its therapeutic potential beyond oncology. Its unique structure allows it to serve as a building block for developing more complex fluorinated compounds that may exhibit enhanced biological activities or novel therapeutic effects in other disease models .

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameStructure CharacteristicsBiological Activity
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenolContains trifluoromethyl instead of hydroxyphenoxyLess effective in inducing apoptosis compared to phenoxy derivative
2,3,5,6-TetrafluorophenolSimpler structure with only fluorine substituentsLimited biological activity; primarily used as an intermediate

Properties

IUPAC Name

4-[2,3,5,6-tetrafluoro-4-(4-hydroxyphenoxy)phenoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F4O4/c19-13-15(21)18(26-12-7-3-10(24)4-8-12)16(22)14(20)17(13)25-11-5-1-9(23)2-6-11/h1-8,23-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYKVBRDNGOQMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C(=C(C(=C2F)F)OC3=CC=C(C=C3)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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